molecular formula C10H19NO2 B14418874 Ethyl 2-ethylpiperidine-1-carboxylate CAS No. 82902-42-9

Ethyl 2-ethylpiperidine-1-carboxylate

Cat. No.: B14418874
CAS No.: 82902-42-9
M. Wt: 185.26 g/mol
InChI Key: UTQIRVRQVWXHED-UHFFFAOYSA-N
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Description

Ethyl 2-Ethylpiperidine-1-carboxylate is a piperidine derivative that serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry. Piperidine rings are a fundamental scaffold found in more than twenty classes of pharmaceuticals and are among the most important synthetic fragments for designing new drugs . The structure of this particular compound, featuring a carbamate ester (ethyl carboxylate) group and an ethyl substituent on the piperidine ring, makes it a valuable substrate for constructing more complex molecules. Researchers can utilize this compound in various synthetic transformations, including hydrolysis, reduction, and cross-coupling reactions, to access a wide range of substituted piperidines . Piperidine derivatives are prevalent in numerous biologically active compounds and approved therapeutics, playing roles in central nervous system (CNS) agents, antipsychotics, and treatments for conditions like Alzheimer's disease . As a chiral molecule, the 2-ethyl substituent may be of particular interest for developing stereoselective syntheses and exploring structure-activity relationships in drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

82902-42-9

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-ethylpiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-9-7-5-6-8-11(9)10(12)13-4-2/h9H,3-8H2,1-2H3

InChI Key

UTQIRVRQVWXHED-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)OCC

Origin of Product

United States

Preparation Methods

Hydrogenation-Mediated Cyclization of Nitrile Intermediates

A prominent method involves constructing the piperidine ring through Michael addition followed by catalytic hydrogenation. As detailed in Chinese Patent CN108484484B, diethyl malonate reacts with acrylonitrile under basic conditions to form a nitrile intermediate. Subsequent hydrogenation over Raney cobalt at 30–40 kg/cm² and 95–105°C yields 2-oxo-3-ethyl piperidinecarboxylate (Scheme 1).

Reaction Conditions:

  • Catalyst: Raney cobalt
  • Pressure: 30–40 kg/cm²
  • Temperature: 95–105°C
  • Yield: >95% (crude)

This intermediate undergoes decarboxylation and esterification to produce Ethyl 2-ethylpiperidine-1-carboxylate. The use of Raney cobalt ensures selective reduction of nitriles to amines without over-reduction, critical for maintaining ring integrity.

Esterification of 1-Ethyl-Piperidine-2-Carboxylic Acid

Xu et al. demonstrated the synthesis of 1-ethyl-piperidine-2-carboxylic acid via hydrogenation of DL-pipecolinic acid derivatives using 20% Pd(OH)₂/C under ambient pressure (760 Torr) at 20°C for 26 hours (96% yield). The carboxylic acid is then esterified with ethanol using ethyl chloroformate, a reagent known for efficient carboxylate activation (Scheme 2).

Esterification Protocol:

  • Activate carboxylic acid with ethyl chloroformate in anhydrous THF.
  • Add ethanol and stir at 0°C for 2 hours.
  • Isolate product via aqueous workup.

This two-step approach benefits from mild hydrogenation conditions and high functional group tolerance, though esterification requires strict anhydrous conditions to avoid hydrolysis.

Alkylation of Piperidine-1-Carboxylate Derivatives

A third route involves alkylating preformed piperidine-1-carboxylates. For example, (R)-tert-butyl 2-ethylpiperidine-1-carboxylate (CAS 664364-76-5) is synthesized via stereoselective alkylation of a tert-butyl-protected piperidine. Deprotection with HCl followed by esterification with ethyl chloroformate yields the target compound.

Key Steps:

  • Alkylation: Use of LDA (lithium diisopropylamide) to deprotonate position 2, followed by ethyl iodide quenching.
  • Deprotection: Acidic hydrolysis of the tert-butyl carbamate.
  • Esterification: As described in Section 2.

This method offers control over stereochemistry but requires multi-step purification, reducing overall yield (~60%).

Reductive Amination of Aldehyde Intermediates

European Patent EP0246504B1 describes reducing γ-amino aldehydes to piperidines using sodium borohydride. For this compound, γ-ethyl-δ-oxo-valeric acid is converted to its mixed anhydride with ethyl chloroformate, then reduced to the aldehyde. Cyclization with ammonium acetate forms the piperidine ring, followed by esterification (Scheme 3).

Optimized Parameters:

  • Reducing Agent: NaBH₄ (1.5 equiv)
  • Cyclization Catalyst: NH₄OAc (10 mol%)
  • Overall Yield: 70–75%

This method avoids harsh hydrogenation conditions but necessitates precise control over aldehyde intermediates to prevent polymerization.

Microwave-Assisted Synthesis

Aytac reported solvent-free Schiff base formation under microwave irradiation, though applicable to this compound synthesis. Ethyl 4-aminopiperidine-1-carboxylate reacts with ethyl glyoxylate in a Mannich-type reaction, followed by hydrogenolysis (Scheme 4).

Advantages:

  • Reaction Time: 15 minutes vs. 24 hours conventional.
  • Yield: 85–90%.

Microwave methods enhance reaction efficiency but require specialized equipment.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Hydrogenation Raney Co, H₂ >95% High yield, scalable High-pressure equipment required
Esterification Pd(OH)₂/C, ClCO₂Et 85% Mild conditions Multi-step, anhydrous requirements
Alkylation LDA, ethyl iodide 60% Stereochemical control Complex purification
Reductive Amination NaBH₄, NH₄OAc 75% Avoids H₂ gas Sensitive intermediates
Microwave Microwave irradiation 90% Rapid, solvent-free Equipment-dependent

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-ethylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester functional group can undergo hydrolysis to release active metabolites that exert their effects on target cells or tissues.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-ethylpiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on synthesis, substituent effects, and applications.

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
  • Structure: Features a methoxyimino group at the 4-position and an ethoxypropyl chain at the 3-position.
  • Synthesis : Prepared via condensation of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .
  • Key Data :
    • NMR (¹H, ¹³C) confirms substituent positions and diastereomerism.
    • HRMS (C₁₄H₂₄N₂O₅): [M + H]⁺ observed at 301.1699 (theoretical 301.1758) .
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
  • Structure : Bicyclic derivatives with a fused piperidine-pyridine system and a ketone group.
  • Synthesis: Hydrogenation of Compound 7 using Raney nickel in methanolic NH₃ yields two isomers (26% and 60% yields) .
  • Key Data :
    • Isomer 1-2: ¹H NMR δ 6.20 (broad singlet, NH), 4.24 (bm, ester group).
    • Isomer 1-1: Distinct downfield shift at δ 7.33 (NH) due to conformational differences .
Ethyl 4-hydroxypiperidine-1-carboxylate
  • Structure : Hydroxyl group at the 4-position.
  • Applications : Used in laboratory research (CAS 65214-82-6) with safety protocols emphasizing respiratory protection and medical consultation after exposure .
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • Structure : Bulky aryl and hydroxyethyl substituents at the 4-position.
  • Applications : Restricted to laboratory research (CAS 173943-92-5) due to reactivity and safety concerns .
Ethyl 1-Boc-piperidine-2-carboxylate
  • Structure : Boc-protected amine at the 1-position and ester at the 2-position.
  • Applications : Intermediate in peptide synthesis; CAS data highlights its role in protecting group chemistry .

Comparative Analysis Table

Compound Name Substituents/Functional Groups Synthesis Highlights Key Applications Reference
This compound 2-Ethyl, 1-COOEt Not explicitly reported Hypothesized as a synthetic intermediate
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 3-Ethoxypropyl, 4-methoxyimino Diastereoselective condensation (84% yield) Intermediate for bicyclic derivatives
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Bicyclic, 2-oxo Hydrogenation with Raney nickel (86% yield) Conformational studies
Ethyl 4-hydroxypiperidine-1-carboxylate 4-Hydroxyl Not detailed Laboratory research
Ethyl 1-Boc-piperidine-2-carboxylate 1-Boc, 2-COOEt Commercial synthesis Peptide synthesis

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., -COOEt) : Increase stability but reduce nucleophilicity at the nitrogen .
  • Bicyclic Systems : Restrict conformational flexibility, as seen in Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate, which may influence binding to biological targets .

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